5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

CAS No.: 153504-79-1

Cat. No.: VC2004978

Molecular Formula: C9H4BrF3N2O2

Molecular Weight: 309.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153504-79-1 |

|---|---|

| Molecular Formula | C9H4BrF3N2O2 |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |

| Standard InChI | InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |

| Standard InChI Key | XRZJFNLLFBTUGL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F |

Introduction

Chemical Identity and Structure

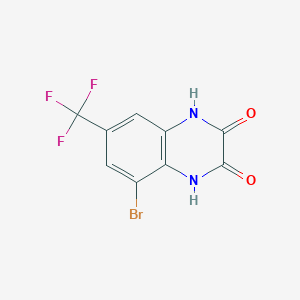

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound characterized by a quinoxaline core structure with specific functional group substitutions. The molecular structure features a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the 1,4-dihydroquinoxaline-2,3-dione scaffold. This particular substitution pattern contributes to its unique chemical and biological properties .

The compound has the following key identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Number | 153504-79-1 |

| Molecular Formula | C₉H₄BrF₃N₂O₂ |

| Molecular Weight | 309.039 g/mol |

| Exact Mass | 307.941 g/mol |

| LogP | 1.99770 |

| PSA | 65.72000 |

| Physical State | Solid |

| Storage | Room temperature |

Pharmacological Properties

Mechanism of Action

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione and related quinoxalinedione derivatives have been extensively studied for their interactions with glutamate receptors in the central nervous system. These compounds typically function as antagonists at various glutamate receptor subtypes, particularly the AMPA, kainate, and NMDA receptors .

The parent 1,4-dihydroquinoxaline-2,3-dione scaffold is known to interact with the glycine binding site on NMDA receptors. The specific substitution pattern in 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is believed to enhance its binding affinity and selectivity for certain receptor subtypes .

Research indicates that compounds of this class can block excessive calcium influx into neurons through NMDA receptor channels, which become overactivated by excessive glutamate release in conditions of brain ischemia. This mechanism underlies their potential neuroprotective effects in various pathological conditions .

Structure-Activity Relationships

Studies on related quinoxalinedione derivatives have revealed important structure-activity relationships that likely apply to 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione as well. The presence of electron-withdrawing groups, such as the trifluoromethyl substituent, has been shown to enhance binding affinity to glutamate receptors .

Comparative studies with similar compounds like 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS: 153504-80-4) suggest that the trifluoromethyl group may confer different pharmacokinetic properties and receptor subtype selectivity compared to other halogenated derivatives .

| Supplier | Catalog Number | Package Sizes | Purity |

|---|---|---|---|

| AK Scientific | 1400CJ | Various | ≥95% |

| Qtonics | Q151926 | 1g, 5g | ≥98% |

| Combi-Blocks | WZ-9789 | 250mg to 25g | 98% |

The compound is typically supplied with a certificate of analysis confirming its identity and purity. Storage recommendations generally indicate room temperature storage in a cool, dry place .

As a research tool, this compound serves valuable functions in:

-

Structure-activity relationship studies of quinoxalinedione derivatives

-

Investigation of glutamate receptor pharmacology

-

Development of neuroprotective agents

-

Basic neuroscience research on excitatory amino acid systems

Related Compounds and Structural Analogs

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione belongs to a broader family of substituted quinoxalinediones that share similar structural features and pharmacological properties. Some notable related compounds include:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | 153504-80-4 | C₈H₄BrFN₂O₂ | 259.03 g/mol | Fluoro vs. trifluoromethyl at 7-position |

| 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione | 56154-10-0 | C₈H₆ClN₃O₂ | 211.605 g/mol | Amino and chloro substitutions |

| 1,4-Dihydroquinoxaline-2,3-dione (unsubstituted) | - | C₈H₆N₂O₂ | 162.15 g/mol | Parent scaffold without substitutions |

The Bemis-Murcko Loose Framework catalog identifies at least 55 analogues of the 1,4-dihydroquinoxaline-2,3-dione scaffold available as building blocks, highlighting the structural diversity within this compound class .

Structure-activity relationship studies have demonstrated that variations in substitution patterns on the quinoxaline ring system can significantly influence receptor subtype selectivity, binding affinity, and pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume